Orphan Drug Designation for Glioma: A Unique Regulatory Differentiator
AN-019 is one of the few Bcr-Abl inhibitors to receive FDA Orphan Drug Designation specifically for glioma (granted 03/18/2011), an indication not targeted by any other approved Bcr-Abl inhibitor [1]. This designation provides a distinct procurement rationale for research programs focused on glioblastoma or other CNS malignancies.
| Evidence Dimension | Regulatory designation for glioma |
|---|---|
| Target Compound Data | FDA Orphan Drug Designation (granted 03/18/2011) |
| Comparator Or Baseline | Imatinib, Dasatinib, Nilotinib, Ponatinib |
| Quantified Difference | None of the comparator Bcr-Abl inhibitors hold an FDA Orphan Drug Designation for glioma. |
| Conditions | FDA Orphan Drug Designation database |
Why This Matters
Procurement for glioma research programs is de-risked by a formal regulatory recognition of potential therapeutic utility, which is absent for all other Bcr-Abl inhibitors.
- [1] FDA Orphan Drug Designations and Approvals. (3,5-Bis trifluoromethyl)-N-[4-methyl-3-(4-pyridin-3yl-pyrimidin-2-yl amino) phenyl] benzamide (NRC-AN-019). Designated: 03/18/2011. View Source
